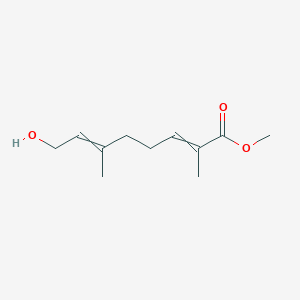![molecular formula C11H20NO3P B14655640 Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate CAS No. 51805-11-9](/img/structure/B14655640.png)
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a phosphoryl group, making it a subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a phosphorylating agent. Common reagents used in this process include ethanol and propanoic acid, with the reaction being catalyzed by an acid such as sulfuric acid . The reaction conditions often require heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation reactions that regulate various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness
Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it more versatile in scientific research and industrial applications compared to simpler esters .
Propriétés
Numéro CAS |
51805-11-9 |
|---|---|
Formule moléculaire |
C11H20NO3P |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
ethyl 3-[2-cyanopropyl(ethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C11H20NO3P/c1-4-15-11(13)6-7-16(14,5-2)9-10(3)8-12/h10H,4-7,9H2,1-3H3 |
Clé InChI |
KPGPXQQTQRPXMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCP(=O)(CC)CC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


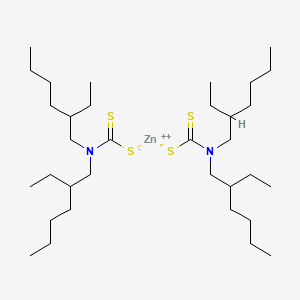
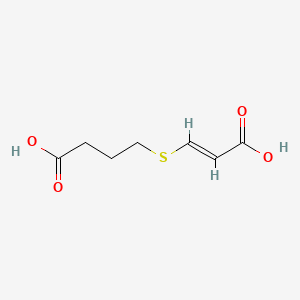
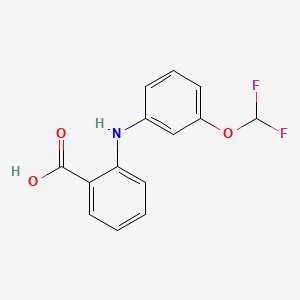

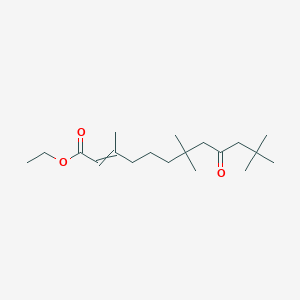
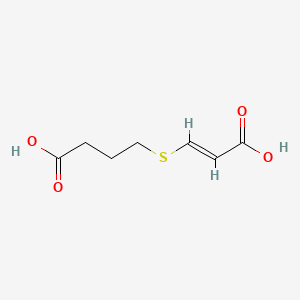

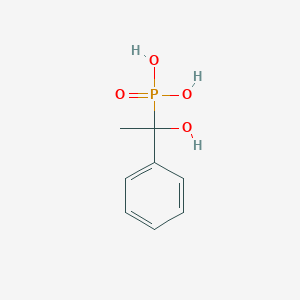

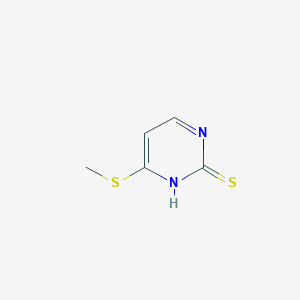
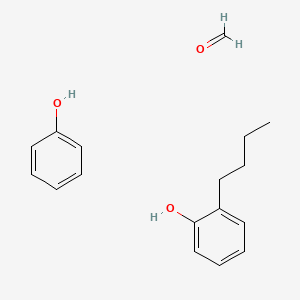
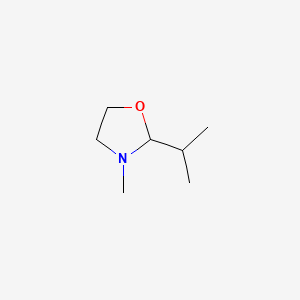
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
